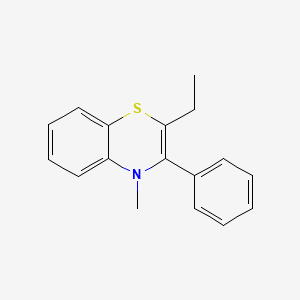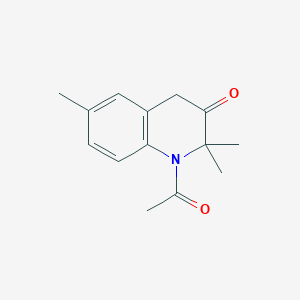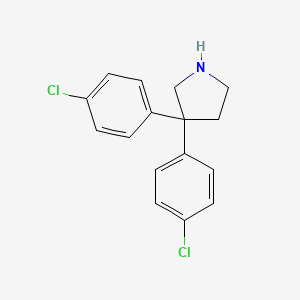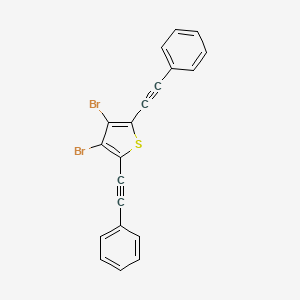
8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Selection of appropriate phenolic and methoxy precursors.
Alkylation: Introduction of the pent-1-en-1-yl group through alkylation reactions.
Cyclization: Formation of the benzopyran ring via cyclization reactions.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through selective hydroxylation and methoxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: Similar structure with a benzopyran core, known for their anticoagulant properties.
Flavonoids: Another class of benzopyrans with diverse biological activities.
Chromones: Compounds with a similar core structure but different functional groups.
Uniqueness
8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is unique due to its specific functional groups and potential biological activities, which might differ from other benzopyrans.
Propriétés
Numéro CAS |
824952-08-1 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
8-hydroxy-5-methoxy-3-pent-1-enylisochromen-1-one |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-6-10-9-11-13(18-2)8-7-12(16)14(11)15(17)19-10/h5-9,16H,3-4H2,1-2H3 |
Clé InChI |
ZFVPNRFMCMVXRX-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CC2=C(C=CC(=C2C(=O)O1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)


![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)

![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)

![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)
![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)

